molecular formula C12H9Br2N3 B3287193 8-Bromo-6-phenylimidazo[1,2-a]pyrazine hydrobromide CAS No. 84066-12-6

8-Bromo-6-phenylimidazo[1,2-a]pyrazine hydrobromide

Cat. No.: B3287193
CAS No.: 84066-12-6
M. Wt: 355.03 g/mol
InChI Key: WXOYETPQZVLDMO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-Bromo-6-phenylimidazo[1,2-a]pyrazine hydrobromide is a chemical compound with the molecular formula C12H9Br2N3 It is a derivative of imidazo[1,2-a]pyrazine, a heterocyclic compound known for its diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Bromo-6-phenylimidazo[1,2-a]pyrazine hydrobromide typically involves the bromination of 6-phenylimidazo[1,2-a]pyrazine. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in an appropriate solvent like acetonitrile or dichloromethane. The reaction conditions, including temperature and reaction time, are optimized to achieve high yield and purity of the product.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination processes with stringent control over reaction parameters to ensure consistency and quality. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

8-Bromo-6-phenylimidazo[1,2-a]pyrazine hydrobromide undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to remove the bromine atom.

    Coupling Reactions: It can participate in coupling reactions with aryl or alkyl halides to form more complex structures.

Common Reagents and Conditions

    Substitution Reactions: Reagents like sodium azide, potassium thiolate, or alkoxide in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products Formed

    Substitution Products: Derivatives with different functional groups replacing the bromine atom.

    Oxidation Products: Oxidized forms of the compound with additional oxygen atoms.

    Reduction Products: De-brominated compounds or reduced forms with altered oxidation states.

Scientific Research Applications

8-Bromo-6-phenylimidazo[1,2-a]pyrazine hydrobromide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases due to its biological activity.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 8-Bromo-6-phenylimidazo[1,2-a]pyrazine hydrobromide involves its interaction with specific molecular targets and pathways. The bromine and phenyl groups in its structure allow it to bind to enzymes, receptors, or DNA, modulating their activity. This interaction can lead to the inhibition of enzyme activity, disruption of cellular processes, or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    6-Phenylimidazo[1,2-a]pyrazine: Lacks the bromine atom, resulting in different reactivity and biological activity.

    8-Chloro-6-phenylimidazo[1,2-a]pyrazine: Contains a chlorine atom instead of bromine, leading to variations in chemical properties and applications.

    8-Iodo-6-phenylimidazo[1,2-a]pyrazine:

Uniqueness

8-Bromo-6-phenylimidazo[1,2-a]pyrazine hydrobromide is unique due to the presence of the bromine atom, which enhances its reactivity and allows for diverse chemical modifications. This uniqueness makes it a valuable compound in synthetic chemistry and biomedical research.

Properties

IUPAC Name

8-bromo-6-phenylimidazo[1,2-a]pyrazine;hydrobromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8BrN3.BrH/c13-11-12-14-6-7-16(12)8-10(15-11)9-4-2-1-3-5-9;/h1-8H;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXOYETPQZVLDMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CN3C=CN=C3C(=N2)Br.Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9Br2N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
8-Bromo-6-phenylimidazo[1,2-a]pyrazine hydrobromide
Reactant of Route 2
Reactant of Route 2
8-Bromo-6-phenylimidazo[1,2-a]pyrazine hydrobromide
Reactant of Route 3
Reactant of Route 3
8-Bromo-6-phenylimidazo[1,2-a]pyrazine hydrobromide
Reactant of Route 4
Reactant of Route 4
8-Bromo-6-phenylimidazo[1,2-a]pyrazine hydrobromide
Reactant of Route 5
Reactant of Route 5
8-Bromo-6-phenylimidazo[1,2-a]pyrazine hydrobromide
Reactant of Route 6
Reactant of Route 6
8-Bromo-6-phenylimidazo[1,2-a]pyrazine hydrobromide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.